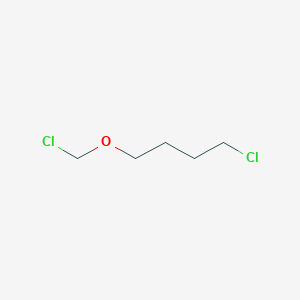
tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate” is a chemical compound with the CAS Number: 1392804-89-5 . It has a molecular weight of 201.27 . The IUPAC name of this compound is tert-butyl (3-hydroxycyclobutyl) (methyl)carbamate .
Molecular Structure Analysis
The InChI code for “tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate” is 1S/C10H19NO3/c1-10(2,3)14-9(13)11(4)7-5-8(12)6-7/h7-8,12H,5-6H2,1-4H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful for searching and identifying the compound in databases.Physical And Chemical Properties Analysis
The physical form of “tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate” can be solid, semi-solid, liquid, or lump . It is typically stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 (IF SWALLOWED), P302 (IF ON SKIN), P305 (IF IN EYES), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), P351 (Rinse cautiously with water for several minutes), and P352 (Wash with plenty of soap and water) .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate can be achieved through a multi-step reaction pathway involving the protection of functional groups, formation of key intermediates, and deprotection of the final product.", "Starting Materials": [ "tert-butyl carbamate", "3-bromo-2-methylcyclobutanol", "potassium carbonate", "DMF", "THF", "NaBH4", "HCl", "NaOH", "EtOH" ], "Reaction": [ "Step 1: Protection of tert-butyl carbamate with HCl and EtOH to form tert-butyl chloroformate", "Step 2: Reaction of tert-butyl chloroformate with 3-bromo-2-methylcyclobutanol in the presence of potassium carbonate and DMF to form tert-butyl N-(3-bromo-2-methylcyclobutyl)carbamate", "Step 3: Reduction of tert-butyl N-(3-bromo-2-methylcyclobutyl)carbamate with NaBH4 in THF to form tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate", "Step 4: Deprotection of tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate with NaOH in EtOH to obtain the final product, tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate" ] } | |
CAS-Nummer |
1785582-21-9 |
Produktname |
tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate |
Molekularformel |
C10H19NO3 |
Molekulargewicht |
201.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



